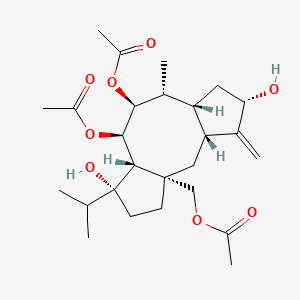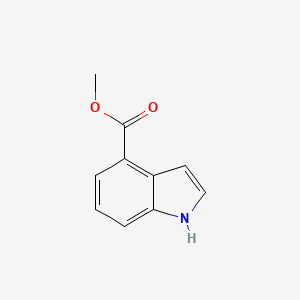
甲基吲哚-4-羧酸甲酯
概述
描述
“Methyl 1H-indole-4-carboxylate” is a heterocyclic compound with the empirical formula C10H9NO2 . It is also known as "4-Methoxycarbonylindole" . It is used as a reactant for the preparation of various compounds such as tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, cytotoxic agents against multidrug-resistant cancer cells, and more .
Molecular Structure Analysis
The molecular weight of “methyl 1H-indole-4-carboxylate” is 175.18 . Its InChI code is “1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3” and the InChI key is "WEAXQUBYRSEBJD-UHFFFAOYSA-N" . More detailed molecular structure analysis can be found in the SpectraBase .
Physical And Chemical Properties Analysis
“Methyl 1H-indole-4-carboxylate” is a solid substance . It has a melting point of 68-71 °C . The compound is considered hazardous, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
科学研究应用
构象受限色氨酸衍生物的合成:设计并合成了新颖的3,4-融合色氨酸类似物,包括甲基1,3,4,5-四氢-4-[[苯甲氧基)羰基]氨基]-1H-环辛[cd]吲哚-4-羧酸甲酯。这些衍生物用于肽/肽样物质构象阐明研究 (Horwell et al., 1994)。
对局部环境敏感的红外探针:甲基吲哚-4-羧酸甲酯是一种有前途的蛋白质局部结构和动态的荧光探针,也是一种用于感知局部水合环境的红外探针。对甲基吲哚-4-羧酸甲酯进行了系统研究 (Liu et al., 2020)。
N-取代吲哚-3-羧酸衍生物的合成:通过乌尔曼型分子内芳基胺化合成了甲基1 H-吲哚-3-羧酸酯的N-烷基化和N-芳基化衍生物。这种催化胺化程序在温和条件下产率良好至高 (Melkonyan et al., 2008)。
抗癌活性:合成了新的甲基吲哚-3-羧酸酯衍生物,并显示出抑制黑色素瘤、肾癌和乳腺癌细胞系生长的作用 (Niemyjska et al., 2012)。
微波辅助合成:采用微波辅助合成技术高效生产了功能化的2-甲基-1H-吲哚-3-羧酸酯衍生物,展示出优异的产率和高区域选择性 (Bellavita et al., 2022)。
4H-呋喃[3,2-b]吲哚衍生物的合成:从各种前体分子制备了甲基或乙基4H-呋喃[3,2-b]吲哚-2-羧酸酯。这些衍生物在合成新型有机化合物中有应用 (Tanaka et al., 1979)。
热力学性质研究:通过实验和计算研究分析了甲基1H-吲哚羧酸酯衍生物的热力学性质。这为理解这些化合物的物理性质提供了重要数据 (Carvalho et al., 2016)。
安全和危害
属性
IUPAC Name |
methyl 1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXQUBYRSEBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960395 | |
| Record name | Methyl 1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-indole-4-carboxylate | |
CAS RN |
39830-66-5 | |
| Record name | Methyl 1H-indole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1H-indole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

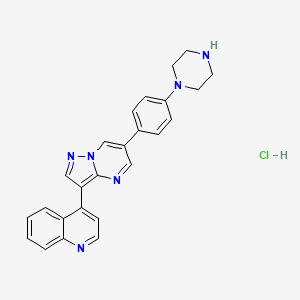
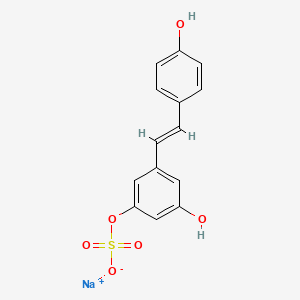
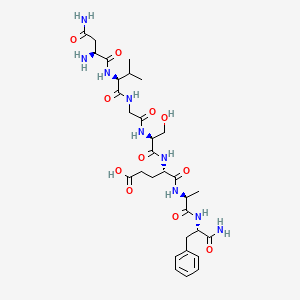
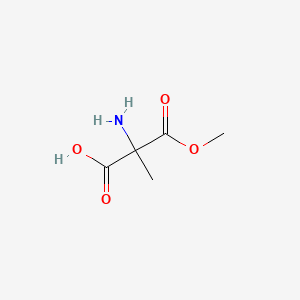
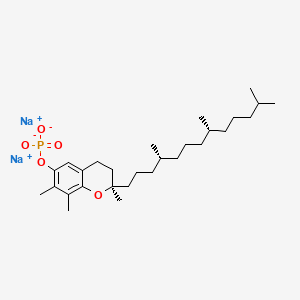

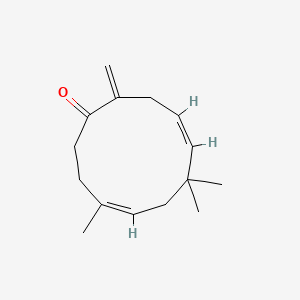
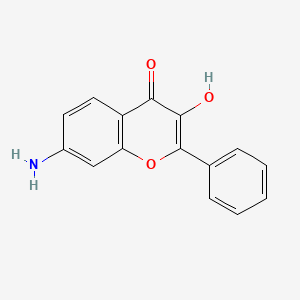
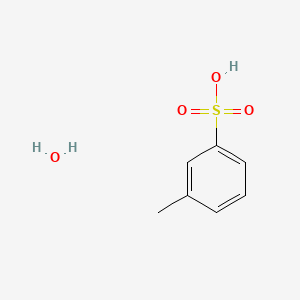
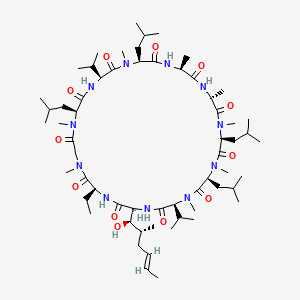
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B560698.png)
